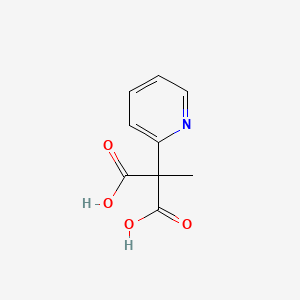

2-Methyl-2-(2-pyridinyl)-propanedioic Acid

Description

2-Methyl-2-(2-pyridinyl)-propanedioic Acid (CAS No. 1064779-59-4) is a propanedioic acid derivative substituted with a methyl group and a 2-pyridinyl ring at the central carbon. Its molecular formula is C₉H₉NO₄, with a molecular weight of 195.17 g/mol. Synthesized from 2-iodopyridine (CAS: I719400) and diethyl malonate (CAS: D444420), this compound is classified as a biochemical with high purity grades and is available in 50 mg and 500 mg quantities . Its structure combines a malonic acid backbone with a pyridine heterocycle, making it suitable for applications in coordination chemistry, catalysis, or as a precursor in pharmaceutical synthesis.

Properties

Molecular Formula |

C9H9NO4 |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

2-methyl-2-pyridin-2-ylpropanedioic acid |

InChI |

InChI=1S/C9H9NO4/c1-9(7(11)12,8(13)14)6-4-2-3-5-10-6/h2-5H,1H3,(H,11,12)(H,13,14) |

InChI Key |

XCUIJOATGAHCLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=N1)(C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Malonic Acid Derivatives

The most common synthetic route reported involves starting from malonic acid or its esters, followed by alkylation with a 2-pyridinecarboxaldehyde or related pyridine derivatives:

- Step 1: Malonic acid or diethyl malonate is deprotonated using a strong base (e.g., sodium hydride, potassium carbonate).

- Step 2: The resulting carbanion undergoes nucleophilic addition or alkylation with 2-pyridinecarboxaldehyde.

- Step 3: Subsequent hydrolysis and acidification yield 2-Methyl-2-(2-pyridinyl)-propanedioic acid.

This method benefits from the availability of starting materials and relatively straightforward reaction conditions. The presence of the pyridine ring can facilitate or complicate the reaction depending on conditions due to its basicity and potential coordination with metal ions.

Multi-step Synthesis via Intermediate Esters and Ketene Acetals

Advanced synthetic routes involve the use of ketene acetals and ester intermediates to improve yields and purity:

- The malonic acid ester is reacted with methyltrimethylsilyl dimethylketene acetal in the presence of bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or DABCO (1,4-diazabicyclo[2.2.2]octane).

- These reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~80°C) for extended periods (e.g., 18 hours).

- The reaction mixture is then worked up by aqueous extraction, drying, and purification to isolate the desired acid or its ester derivatives with high yields (up to 92-100% reported for related compounds).

This approach allows for better control over regioselectivity and functional group compatibility, making it suitable for industrial-scale synthesis.

Crystallization and Purification Techniques

To obtain high-purity 2-Methyl-2-(2-pyridinyl)-propanedioic acid, crystallization methods have been adapted from related malonic acid derivatives:

- Crystallization from mixed organic solvents where one solvent dissolves the crude product well and the other acts as an anti-solvent.

- Heating the crude product in the solvent mixture to 70-80°C until fully dissolved, followed by hot filtration and slow cooling to room temperature to induce crystallization.

- This method reduces impurities significantly and achieves purities above 99.5%, meeting pharmaceutical-grade standards.

Comparison with Related Compounds

Analytical and Research Findings

- NMR Characterization: Proton NMR spectra confirm the presence of methyl groups (singlets around δ 1.5-1.6 ppm), pyridine aromatic protons (δ 7.0-8.5 ppm), and carboxylic acid protons.

- Purity: High-performance liquid chromatography (HPLC) and crystallization techniques ensure purity levels above 99.5%.

- Biological Activity Correlation: Studies on related pyridine-containing dicarboxylic acids show enhanced binding affinity to biological targets, attributed to the pyridine nitrogen's ability to coordinate metal ions or participate in hydrogen bonding.

Summary of Preparation Methodology

The preparation of 2-Methyl-2-(2-pyridinyl)-propanedioic acid is best achieved via alkylation of malonic acid derivatives with 2-pyridinecarboxaldehyde or related intermediates, using bases such as DBU or DABCO in polar aprotic solvents under controlled temperature and time. Post-reaction purification by crystallization from mixed solvents ensures high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(2-pyridinyl)-propanedioic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the pyridine ring and the propanedioic acid moiety, which provide multiple reactive sites.

Common Reagents and Conditions: Common reagents used in the reactions of 2-Methyl-2-(2-pyridinyl)-propanedioic acid include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a catalyst .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield pyridine N-oxides, while reduction could produce various hydrogenated derivatives .

Scientific Research Applications

2-Methyl-2-(2-pyridinyl)-propanedioic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a precursor for the development of pharmaceuticals and other bioactive compounds. Additionally, its unique chemical properties make it valuable in industrial applications, such as the production of fine chemicals and polymers .

Mechanism of Action

The mechanism by which 2-Methyl-2-(2-pyridinyl)-propanedioic acid exerts its effects involves interactions with various molecular targets and pathways. The pyridine ring can participate in coordination with metal ions, while the propanedioic acid moiety can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs with 2-Methyl-2-(2-pyridinyl)-propanedioic Acid, differing in substituents, functional groups, or ring systems:

Key Comparative Analysis

Electronic and Steric Effects

- In contrast, α,α-Dimethyl-4-(1-pyrrolidinyl)benzeneacetic Acid () replaces pyridine with a pyrrolidinyl-substituted benzene, reducing metal-binding capacity but enhancing lipophilicity for blood-brain barrier penetration in drug design.

- Fluorine vs. Hydrogen: The 5-fluoro substituent in 2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid () increases electronegativity and metabolic stability compared to the non-fluorinated parent compound, making it more suitable for bioactive molecules.

Functional Group Influence

- Diacid vs. Monoacid/Ester: The propanedioic acid backbone in the target compound provides two carboxylic acid groups, enabling chelation of divalent metals (e.g., Mg²⁺, Ca²⁺). In contrast, Methyl 2-(pyridin-2-yl)acetate () has a single ester group, limiting metal interaction but enhancing volatility for use in fragrances.

- Amino Acid Analogs: (2R)-2-amino-3-(6-methylpyridin-2-yl)propanoic acid () incorporates an α-amino group, mimicking natural amino acids, which is advantageous in designing enzyme inhibitors or receptor ligands.

Physicochemical Properties

- Solubility : The diacid structure of 2-Methyl-2-(2-pyridinyl)-propanedioic Acid confers higher water solubility compared to esterified derivatives (e.g., Diethyl 2-acetamido-2-(4-octylphenethyl)malonate, ), which are more lipophilic.

- Thermal Stability : Bulky substituents, such as the 4-octylphenethyl group in , increase molecular weight and may enhance thermal stability in polymer applications.

Biological Activity

2-Methyl-2-(2-pyridinyl)-propanedioic acid, a dicarboxylic acid, is characterized by its unique structure that includes a pyridine ring and a propanedioic acid backbone. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of 2-Methyl-2-(2-pyridinyl)-propanedioic acid is C₉H₉N₁O₄. The presence of the pyridine moiety enhances its biological profile by enabling interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures to 2-Methyl-2-(2-pyridinyl)-propanedioic acid exhibit significant antimicrobial properties. For instance, derivatives of pyridine-containing compounds have shown efficacy against various bacterial strains.

- Study Findings :

- A study demonstrated that certain pyridine derivatives exhibited Minimum Inhibitory Concentrations (MIC) significantly lower than traditional antibiotics, indicating strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of 2-Methyl-2-(2-pyridinyl)-propanedioic acid has been explored in several studies. The compound's ability to modulate inflammatory pathways may contribute to its therapeutic applications.

- Mechanism of Action :

- The compound appears to inhibit key inflammatory mediators, reducing the production of pro-inflammatory cytokines .

Anticancer Activity

The anticancer effects of pyridine derivatives, including 2-Methyl-2-(2-pyridinyl)-propanedioic acid, have been documented in various cancer cell lines.

- Case Study :

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Methyl-2-(2-pyridinyl)-propanedioic acid, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Pyridinecarboxylic Acid | Contains a carboxylic group | Known for its role in drug design and synthesis |

| Malonic Acid | Dicarboxylic acid | Commonly used in organic synthesis; less complex |

| 3-Pyridinecarboxylic Acid | Similar pyridine structure | Exhibits different biological activity profiles |

| 4-Pyridinecarboxylic Acid | Another positional isomer | Varies in reactivity and application compared to the methyl compound |

The mechanisms through which 2-Methyl-2-(2-pyridinyl)-propanedioic acid exerts its biological effects involve interactions with specific molecular targets. The presence of the pyridine ring allows for hydrogen bonding and coordination with enzymes and receptors, influencing their activity.

- Biochemical Pathways :

- The compound's interaction with enzymes involved in metabolic pathways suggests potential applications in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for 2-Methyl-2-(2-pyridinyl)-propanedioic Acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between pyridine derivatives and propanedioic acid precursors under controlled conditions. Advanced catalysis (e.g., transition metal catalysts) and continuous flow reactors are recommended to enhance yield and reduce side products . Post-synthesis purification via recrystallization or chromatography (HPLC) is critical. Purity validation requires a combination of NMR (for structural confirmation) and mass spectrometry (for molecular weight verification) .

Q. Which analytical techniques are most reliable for characterizing 2-Methyl-2-(2-pyridinyl)-propanedioic Acid?

- Methodological Answer :

- Structural Elucidation : Use H/C NMR to confirm the pyridinyl and propanedioic acid moieties.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) is standard. Pair with thermogravimetric analysis (TGA) to detect residual solvents .

- Quantitative Analysis : LC-MS or GC-MS for trace impurity profiling, especially for detecting unreacted intermediates .

Q. How can researchers design initial bioactivity screens for this compound?

- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors structurally related to the pyridinyl group (e.g., kinases or neurotransmitter receptors). Use fluorescence-based enzymatic inhibition assays or surface plasmon resonance (SPR) for binding affinity studies. Dose-response curves (IC/EC) should be generated using concentrations ranging from 1 nM to 100 μM .

Advanced Research Questions

Q. What strategies resolve contradictions in reported mechanisms of action for 2-Methyl-2-(2-pyridinyl)-propanedioic Acid?

- Methodological Answer : Contradictions often arise from off-target effects or assay variability. To address this:

- Perform orthogonal assays (e.g., isothermal titration calorimetry vs. SPR) to confirm binding.

- Use gene knockout or RNAi models to validate target specificity.

- Computational docking studies (e.g., AutoDock Vina) can predict binding modes to reconcile conflicting biochemical data .

Q. How can researchers optimize this compound for selective interaction with biological targets?

- Methodological Answer :

- Structural Modifications : Introduce substituents at the pyridine ring (e.g., electron-withdrawing groups) to modulate electronic effects and enhance binding selectivity.

- SAR Studies : Synthesize analogs (e.g., fluorinated or methylated derivatives) and compare their activity profiles using high-throughput screening (HTS).

- Co-crystallization : If target structures are available, X-ray crystallography can guide rational design .

Q. What advanced methodologies address low detection limits in impurity profiling?

- Methodological Answer : For trace impurities (<0.1%):

- High-Resolution MS : Orbitrap or TOF detectors coupled with UPLC achieve ppm-level accuracy.

- Isotopic Labeling : Use H or C-labeled precursors to track byproducts during synthesis.

- 2D NMR : Resolves overlapping signals from structurally similar impurities .

Q. How do structural analogs of 2-Methyl-2-(2-pyridinyl)-propanedioic Acid compare in terms of stability and reactivity?

- Methodological Answer :

- Comparative Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Pyridinyl analogs with electron-donating groups typically show higher hydrolytic stability.

- Reactivity Mapping : Use DFT calculations (e.g., Gaussian 16) to predict nucleophilic/electrophilic sites. Experimental validation via kinetic studies under varying pH conditions .

Methodological Considerations

- Contradiction Management : Cross-validate findings using multiple techniques (e.g., SPR + ITC) and independent replicates .

- Synthesis Troubleshooting : If yields are low, consider alternative solvents (e.g., DMF instead of THF) or catalysts (e.g., Pd/C for hydrogenation steps) .

- Data Reproducibility : Document reaction conditions (temperature, stirring rate) meticulously and share raw data (e.g., NMR spectra) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.